2,4-Dinitrotoluene (ring-D3)
Overview
Description
2,4-Dinitrotoluene (DNT) or dinitro is an organic compound with the formula C7H6N2O4 . This pale yellow crystalline solid is well known as a precursor to trinitrotoluene (TNT) but is mainly produced as a precursor to toluene diisocyanate .
Synthesis Analysis
The nitration of toluene gives sequentially mononitrotoluene, DNT, and finally TNT . 2,4-DNT is the principal product from dinitration . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis
The molecular formula for 2,4-Dinitrotoluene is C7H6N2O4, and its molecular weight is 182.14 g/mol .Chemical Reactions Analysis
O-Nitrotoluene nitration can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously, which is also the common side-reaction of toluene mononitration .Physical And Chemical Properties Analysis
2,4-Dinitrotoluene occurs as a pale yellow to orange crystalline solid . It has a density of 1.52 g/cm3 , a melting point of 70 °C , and decomposes at 250–300 °C .Scientific Research Applications
Biotransformation in Environmental Science
2,4-Dinitrotoluene (24DNT) and its derivatives, including 2,6-dinitrotoluene (26DNT), are used in the biotransformation of 2,4,6-trinitrotoluene (TNT) by certain bacterial strains . This process is crucial for the removal of TNT, a major nitroaromatic explosive contaminant in soil and groundwater .
Use in Explosives
2,4-Dinitrotoluene is used extensively in the production of military explosives . It’s used either alone or combined with other substances like octol, cyclotol, pentolite, baratol, and amatol .
Production of Polyurethanes
2,4-Dinitrotoluene and its derivatives are intermediates in the production of polyurethanes . Polyurethanes are used in various applications, including furniture foam, insulation materials, surface coatings, and adhesives .
Smokeless Gunpowder
2,4-Dinitrotoluene is used in the production of smokeless gunpowder . This type of gunpowder is used in various applications, including ammunition for firearms .
Rockets and Missiles
2,4-Dinitrotoluene and its derivatives are utilized in rockets and missiles . They are used either as a propellant or as an explosive component .
Heterogeneous Catalysis
2,4-Dinitrotoluene is used in heterogeneous catalysis, specifically in the hydrogenation process . This process is crucial in the synthesis of toluene diamine .
Sensor Technology
2,4-Dinitrotoluene is used in sensor technology . For instance, it’s used in the development of gas sensors, where it’s used to test the repeatability of the sensor .
Environmental Contamination
2,4-Dinitrotoluene has been reported in air, surface water, groundwater, and soil . Its presence in the environment is a concern due to its potential health effects, thus necessitating research into effective treatment methods for its removal .
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrotoluene (ring-D3) is hemoglobin, a protein in red blood cells that carries oxygen . The compound interacts with hemoglobin, leading to its conversion into methemoglobin .
Mode of Action
2,4-Dinitrotoluene (ring-D3) interacts with its target, hemoglobin, through a process known as oxidative denitration . This interaction results in the conversion of hemoglobin into methemoglobin , which is unable to carry oxygen effectively, leading to a condition known as methemoglobinemia .
Biochemical Pathways
The biochemical pathway affected by 2,4-Dinitrotoluene (ring-D3) involves the conversion of hemoglobin into methemoglobin . This process disrupts the normal oxygen-carrying function of red blood cells, leading to a decrease in the amount of oxygen that reaches body tissues . Additionally, 2,4-Dinitrotoluene (ring-D3) is involved in the degradation pathways in bacteria, where it uses novel oxygenases for oxidative denitration and subsequent ring-fission .
Pharmacokinetics
The pharmacokinetics of 2,4-Dinitrotoluene (ring-D3) involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a vapor pressure of 1.47X10-4 mm Hg at 22°C , indicating its potential for volatilization.
Result of Action
The primary molecular effect of 2,4-Dinitrotoluene (ring-D3) is the conversion of hemoglobin into methemoglobin . This conversion disrupts the oxygen-carrying capacity of red blood cells, leading to a condition known as methemoglobinemia . On a cellular level, this can result in a lack of oxygen in body tissues, potentially leading to cyanosis and other health effects .
Action Environment
The action of 2,4-Dinitrotoluene (ring-D3) can be influenced by various environmental factors. For instance, the compound can degrade by several mechanisms in the environment, including oxidation, photolysis, and biodegradation in water and soil . Furthermore, the compound’s action can be affected by its presence in different environmental media, such as air, food, water, and soil .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279885 | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrotoluene (ring-D3) | |
CAS RN |
93951-68-9 | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.